- Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines, Nature Communications, 2020, 11(1),

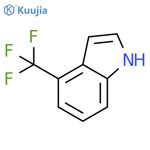

Cas no 959236-12-5 (4-(trifluoromethyl)-1H-indole-3-carbaldehyde)

959236-12-5 structure

Produktname:4-(trifluoromethyl)-1H-indole-3-carbaldehyde

CAS-Nr.:959236-12-5

MF:C10H6F3NO

MW:213.15595293045

MDL:MFCD09954786

CID:1123190

PubChem ID:34175959

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-(trifluoromethyl)-1H-Indole-3-carboxaldehyde

- 4-(trifluoromethyl)-1H-indole-3-carbaldehyde

- 4-(Trifluoromethyl)-1H-indole-3-carboxaldehyde (ACI)

- F15931

- MFCD09954786

- SY056975

- 4-(Trifluoromethyl)indole-3-carbaldehyde

- SCHEMBL3676142

- DB-348873

- CS-12404

- 959236-12-5

- AC-29781

- Z1509199160

- AKOS022669253

- CS-0374156

- EN300-7464650

- DTXSID201248166

-

- MDL: MFCD09954786

- Inchi: 1S/C10H6F3NO/c11-10(12,13)7-2-1-3-8-9(7)6(5-15)4-14-8/h1-5,14H

- InChI-Schlüssel: YGSKOERZFUTESV-UHFFFAOYSA-N

- Lächelt: O=CC1C2C(=CC=CC=2C(F)(F)F)NC=1

Berechnete Eigenschaften

- Genaue Masse: 213.04014830g/mol

- Monoisotopenmasse: 213.04014830g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 1

- Komplexität: 254

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.4

- Topologische Polaroberfläche: 32.9Ų

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0546-250MG |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 250MG |

¥ 963.00 | 2023-04-12 | |

| Enamine | EN300-7464650-0.25g |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95.0% | 0.25g |

$116.0 | 2025-03-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08655-250mg |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 250mg |

¥1529.0 | 2024-07-16 | |

| Chemenu | CM242973-1g |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 1g |

$556 | 2021-08-04 | |

| Alichem | A199001066-5g |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 98% | 5g |

$924.80 | 2023-08-31 | |

| eNovation Chemicals LLC | D696266-1g |

4-(Trifluoromethyl)indole-3-carbaldehyde |

959236-12-5 | 95% | 1g |

$320 | 2024-07-20 | |

| Enamine | EN300-7464650-0.1g |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95.0% | 0.1g |

$83.0 | 2025-03-11 | |

| Enamine | EN300-7464650-0.5g |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95.0% | 0.5g |

$218.0 | 2025-03-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08655-5g |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 5g |

¥11809.0 | 2024-07-16 | |

| Chemenu | CM242973-1g |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 1g |

$588 | 2024-07-18 |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 45 - 120 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt; 15 - 30 min, neutralized, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt; 15 - 30 min, neutralized, rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 10 min, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C; 45 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10, rt

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C; 45 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10, rt

Referenz

- Preparation of cyclic peptides was antibacterial compounds, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ; 18 h, rt → 85 °C; 85 °C → rt

Referenz

- Preparation of pyrimidinylindolecarboxamide derivatives and analogs for use as P2X7 receptor modulators, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C; 1 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 40 °C

Referenz

- Preparation of amide compounds as B-Raf kinase inhibitors, Japan, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ; 18 h, rt → 85 °C; 85 °C → rt

Referenz

- Preparation of heteroaryl amide analogs as P2X7 receptor modulators, World Intellectual Property Organization, , ,

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Raw materials

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Preparation Products

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Verwandte Literatur

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

959236-12-5 (4-(trifluoromethyl)-1H-indole-3-carbaldehyde) Verwandte Produkte

- 2229645-31-0(3-(1-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)prop-2-enoic acid)

- 1428356-58-4(1-(3-chlorophenyl)-3-[2-({6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea)

- 1508718-89-5(2-(2,5-dimethyl-1H-pyrrol-3-yl)ethane-1-thiol)

- 2138130-55-7(4-Methoxy-4-methylazepane-1-carbonyl chloride)

- 1105244-38-9(8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 10557-13-8(1-4-(Trifluoromethyl)phenylpropane-1,2-dione)

- 2228753-24-8(2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1-sulfonyl fluoride)

- 2228666-54-2(tert-butyl N-[5-(but-3-yn-2-yl)pyrimidin-2-yl]carbamate)

- 1804953-30-7(2-Amino-3-chloro-6-(difluoromethyl)pyridine-5-sulfonamide)

- 2228362-30-7(1-2-chloro-6-(propan-2-ylsulfanyl)phenyl-2,2,2-trifluoroethan-1-amine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:959236-12-5)4-(trifluoromethyl)-1H-indole-3-carbaldehyde

Reinheit:99%/99%/99%

Menge:500.0mg/1.0g/5.0g

Preis ($):214.0/321.0/930.0